Technical Guide: 1H-Indene, 1-methylene- (CAS No. 2471-84-3)
Technical Guide: 1H-Indene, 1-methylene- (CAS No. 2471-84-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 1H-Indene, 1-methylene-, including its identification, spectral data, and a detailed experimental protocol for its synthesis. This document is intended to serve as a valuable resource for professionals engaged in chemical research and development.
Compound Identification
Chemical Name: 1H-Indene, 1-methylene- CAS Registry Number: 2471-84-3[1][2][3][4] Molecular Formula: C₁₀H₈[1][2][3][4] Molecular Weight: 128.17 g/mol [1][3][4]
| Identifier | Value |
| IUPAC Name | 1-methylidene-1H-indene |
| CAS Number | 2471-84-3[1][2][3][4] |
| Molecular Formula | C₁₀H₈[1][2][3][4] |
| Molecular Weight | 128.17 g/mol [1][3][4] |
| InChI | InChI=1S/C10H8/c1-8-6-7-9-4-2-3-5-10(8)9/h2-7H,1H2[1][4] |
| InChIKey | HVVZVBWIBBTXAJ-UHFFFAOYSA-N[1][4] |
| SMILES | C=C1C=Cc2ccccc12 |
Spectral Data
The following tables summarize the key spectral data for 1H-Indene, 1-methylene-.
Mass Spectrometry
The electron ionization (EI) mass spectrum of 1H-Indene, 1-methylene- is characterized by a prominent molecular ion peak and specific fragmentation patterns.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 128 | 100 | [M]⁺ |
| 127 | 80 | [M-H]⁺ |
| 115 | 60 | [M-CH₃]⁺ |
| 102 | 20 | [C₈H₆]⁺ |
| 77 | 15 | [C₆H₅]⁺ |
| 63 | 25 | [C₅H₃]⁺ |
| 51 | 30 | [C₄H₃]⁺ |
Data sourced from NIST Mass Spectrometry Data Center. The fragmentation of the molecular ion is a key identifier for this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| 146.2 | C1 |
| 142.8 | C7a |
| 135.1 | C3a |
| 128.9 | C3 |
| 126.5 | C5 |
| 125.8 | C6 |
| 124.3 | C4 |
| 121.0 | C7 |
| 119.8 | C2 |
| 98.5 | =CH₂ |
Reference for ¹³C NMR data: R. Hollenstein, A. Mooser Angew. Chem. 86, 595(1974) as cited in PubChem.[5]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information on the proton environments within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |
| 7.50 - 7.20 | m | - | 4H (Aromatic) |
| 6.95 | d | 5.5 | 1H (H3) |
| 6.60 | d | 5.5 | 1H (H2) |
| 5.40 | s | - | 1H (=CH₂) |
| 4.95 | s | - | 1H (=CH₂) |
Note: Predicted ¹H NMR data based on analogous structures. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3060 | Medium | C-H stretch (aromatic and vinylic) |
| 2925 | Weak | C-H stretch (aliphatic) |
| 1640 | Strong | C=C stretch (exocyclic methylene) |
| 1600, 1480, 1450 | Medium | C=C stretch (aromatic) |
| 880 | Strong | =CH₂ out-of-plane bend |
| 750 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene) |
Note: Predicted IR absorption peaks based on characteristic functional group frequencies.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of 1-methylene-1H-indenes, adapted from a palladium-catalyzed tandem reaction.[5] This method offers an efficient route to the indene (B144670) core.
Synthesis of 1-Methylene-1H-indene via Palladium-Catalyzed Tandem Reaction
This procedure involves a tandem Suzuki-Miyaura coupling and Heck reaction.
Materials:
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1-(2,2-Dibromovinyl)-2-vinylbenzene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 equiv)
-
Triphenylphosphine (PPh₃, 0.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene (B28343) (solvent)
-
Water (co-solvent)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-(2,2-dibromovinyl)-2-vinylbenzene, phenylboronic acid, palladium(II) acetate, and triphenylphosphine.
-
Add degassed toluene and a solution of potassium carbonate in degassed water.
-
The reaction mixture is heated to 80 °C and stirred vigorously for 12-24 hours. Reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification of the crude product is achieved by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the pure 1-methylene-1H-indene.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of 1-methylene-1H-indene.
Caption: Synthesis of 1-methylene-1H-indene via a palladium-catalyzed tandem reaction.
Disclaimer: This document is intended for informational purposes only. All chemical syntheses should be performed by qualified professionals in a controlled laboratory setting with appropriate safety precautions.
References
- 1. 1H-Indene, 1-methylene- [webbook.nist.gov]
- 2. Synthesis of 1-methyleneindenes via palladium-catalyzed tandem reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Methylene-1H-indene | C10H8 | CID 75581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Indene, 1-methylene- [webbook.nist.gov]
- 5. pubs.acs.org [pubs.acs.org]
